5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, and an oxazole ring
Preparation Methods
The synthesis of 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group. The final steps involve the formation of the oxazole ring and the addition of the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and oxazole-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications.
Properties
Molecular Formula |
C23H18F2N4O2 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H18F2N4O2/c24-17-8-5-16(6-9-17)7-10-21-27-20(15-26)23(31-21)29-13-11-28(12-14-29)22(30)18-3-1-2-4-19(18)25/h1-10H,11-14H2/b10-7+ |
InChI Key |
OTJRWEIGMZLYEA-JXMROGBWSA-N |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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